REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:17])[CH2:3][CH2:4][S:5]([C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=1)(=[O:7])=[O:6]>C(O)C.[Pd]>[CH3:1][N:2]([CH3:17])[CH2:3][CH2:4][S:5]([C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=1)(=[O:7])=[O:6]
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Name
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|
Quantity
|
0.39 mmol
|
Type
|
reactant
|
Smiles
|
CN(CCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
15 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture is filtered through a pad of diatomaceous earth
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCS(=O)(=O)C1=CC=C(C=C1)N)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |